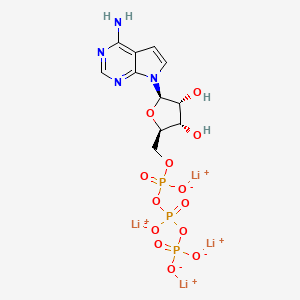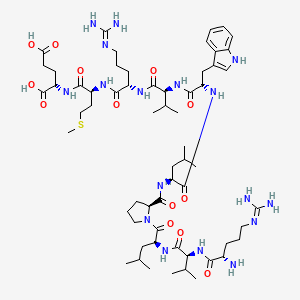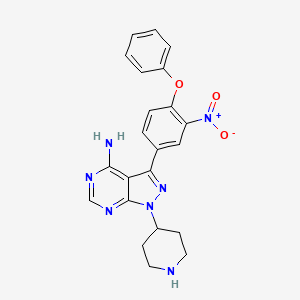
PROTAC Her3-binding moiety 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Her3-binding moiety 1 is a ligand specifically designed for the degradation of the Her3 protein. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Her3-binding moiety 1 involves the creation of a bifunctional molecule that links a ligand for the Her3 protein to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final coupling of these components under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC Her3-binding moiety 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
PROTAC Her3-binding moiety 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of Her3 in cellular processes and disease states.
Medicine: Investigated for its potential therapeutic applications in diseases where Her3 is implicated, such as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein degradation
Mecanismo De Acción
PROTAC Her3-binding moiety 1 exerts its effects by forming a ternary complex with the Her3 protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of Her3, marking it for degradation by the proteasome. The molecular targets involved include the Her3 protein and the E3 ubiquitin ligase, and the pathway involves the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PROTAC Her3-binding moiety 1 include other PROTACs designed to target different proteins, such as:
PROTAC BRD4-binding moiety 1: Targets the BRD4 protein for degradation.
PROTAC BTK-binding moiety 1: Targets Bruton’s tyrosine kinase for degradation
Uniqueness
This compound is unique in its specific targeting of the Her3 protein, which plays a critical role in certain cancers. This specificity allows for targeted degradation of Her3, potentially leading to more effective therapeutic outcomes with fewer off-target effects .
Propiedades
Fórmula molecular |
C22H21N7O3 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
3-(3-nitro-4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21N7O3/c23-21-19-20(27-28(22(19)26-13-25-21)15-8-10-24-11-9-15)14-6-7-18(17(12-14)29(30)31)32-16-4-2-1-3-5-16/h1-7,12-13,15,24H,8-11H2,(H2,23,25,26) |
Clave InChI |
IKTNIZXIRAWLRG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


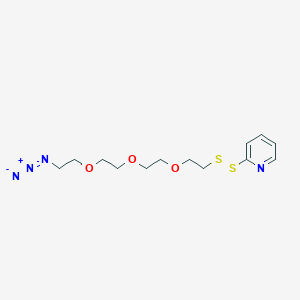
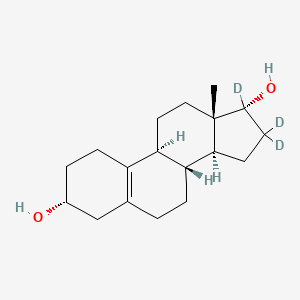

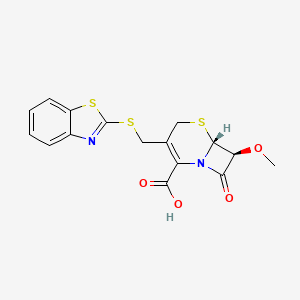
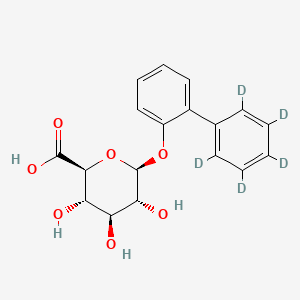
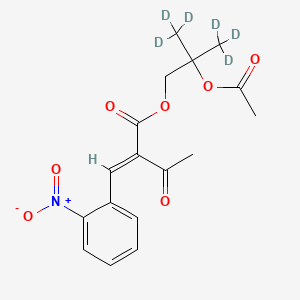
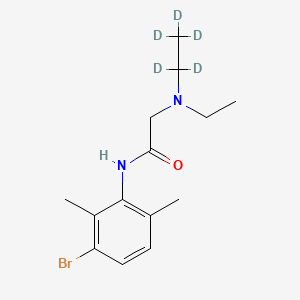

![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
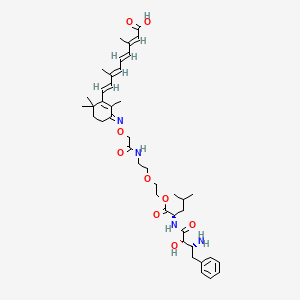
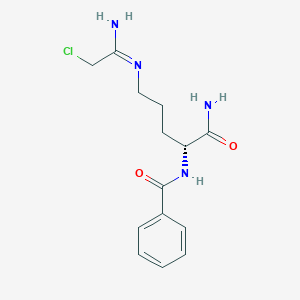
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
